4-Acetoxycinnamic acid is an organic compound characterized by the molecular formula C₁₁H₁₀O₄ and a molecular weight of 206.20 g/mol. It is classified as an acetate ester, formed through the condensation of the hydroxy group of trans-4-coumaric acid with acetic anhydride. The compound appears as a white to almost white crystalline solid and is known for its potential applications in various fields, including materials science and medicinal chemistry .
Currently, there is no extensive research on the specific mechanism of action of 4-Acetoxycinnamic acid in biological systems.
Research indicates that 4-acetoxycinnamic acid exhibits various biological activities:
Several synthesis methods for 4-acetoxycinnamic acid have been documented:
4-Acetoxycinnamic acid has a variety of applications across different fields:
Several compounds share structural similarities with 4-acetoxycinnamic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Cinnamic Acid | C₉H₈O₂ | Lacks the acetoxy group; primarily known for its role as a flavoring agent. |
trans-4-Hydroxycinnamic Acid | C₉H₈O₃ | Contains a hydroxyl group; exhibits distinct antioxidant properties. |
4-Coumaric Acid | C₉H₈O₃ | A precursor to many phenolic compounds; involved in plant defense mechanisms. |
3-(4-Acetoxyphenyl)-2-propenoic Acid | C₁₁H₁₀O₄ | An alternative name for trans-4-acetoxycinnamic acid; similar structure but different nomenclature. |
What sets 4-acetoxycinnamic acid apart is its specific acetoxy substitution on the cinnamic structure, enhancing its solubility and reactivity compared to other similar compounds. This modification contributes to its unique biological activities and applications in both pharmaceuticals and materials science.
Irritant